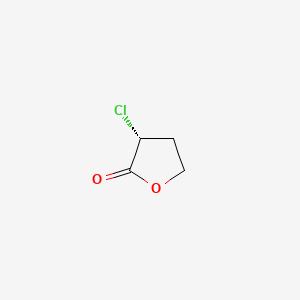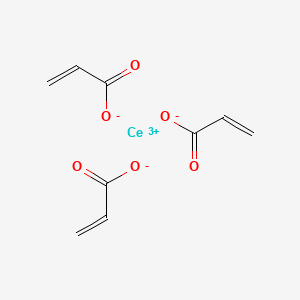
Calcium dimethyl dicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium dimethyl dicarbonate is an organic compound that belongs to the class of dialkyl carbonates. It is a colorless liquid with a mild odor and is known for its low toxicity and high biodegradability. This compound is used in various industrial applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Calcium dimethyl dicarbonate can be synthesized through the reaction of dimethyl carbonate with calcium hydroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 25-30°C. The reaction can be represented as follows:
Ca(OH)2+2(CH3O)2CO→Ca(OCOOCH3)2+2H2O
Industrial Production Methods
Industrial production of this compound involves the use of continuous flow reactors to ensure a consistent and high yield. The process is optimized to minimize the formation of by-products and to ensure the purity of the final product. The use of catalysts such as calcium oxide can further enhance the reaction efficiency.
化学反応の分析
Types of Reactions
Calcium dimethyl dicarbonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form calcium carbonate and methanol.
Reduction: It can be reduced to form calcium oxide and methanol.
Substitution: It can undergo nucleophilic substitution reactions to form various esters and ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as alcohols and amines are used under mild conditions.
Major Products
Oxidation: Calcium carbonate and methanol.
Reduction: Calcium oxide and methanol.
Substitution: Various esters and ethers depending on the nucleophile used.
科学的研究の応用
Calcium dimethyl dicarbonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and ethers.
Biology: It is used in the study of enzyme-catalyzed reactions and as a stabilizing agent for biological samples.
Medicine: It is explored for its potential use in drug delivery systems due to its biocompatibility.
Industry: It is used in the production of polymers, coatings, and as a solvent in various industrial processes.
作用機序
The mechanism of action of calcium dimethyl dicarbonate involves its ability to act as an electrophile in chemical reactions. It can react with nucleophiles to form stable products. The molecular targets include various functional groups such as hydroxyl, amino, and carboxyl groups. The pathways involved include nucleophilic substitution and esterification reactions.
類似化合物との比較
Similar Compounds
- Dimethyl carbonate
- Diethyl carbonate
- Di-tert-butyl dicarbonate
Uniqueness
Calcium dimethyl dicarbonate is unique due to its ability to form stable complexes with calcium ions, which enhances its reactivity and stability in various chemical reactions. Unlike other dialkyl carbonates, it has a higher boiling point and is less volatile, making it suitable for high-temperature applications.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it an essential reagent in organic synthesis, biological studies, and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utilization in scientific research and industrial applications.
特性
CAS番号 |
24331-27-9 |
|---|---|
分子式 |
C4H6CaO6 |
分子量 |
190.16 g/mol |
IUPAC名 |
calcium;methyl carbonate |
InChI |
InChI=1S/2C2H4O3.Ca/c2*1-5-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChIキー |
QKIIAXWPNQIENK-UHFFFAOYSA-L |
正規SMILES |
COC(=O)[O-].COC(=O)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


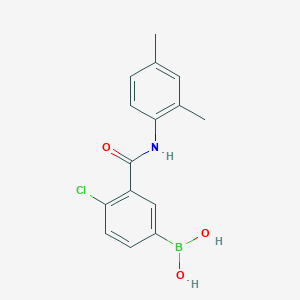


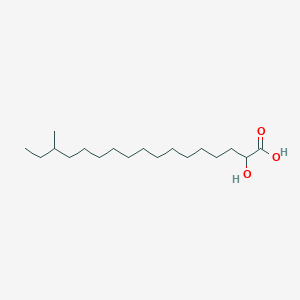
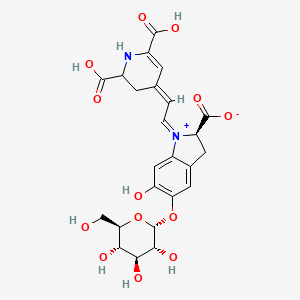


![3-Hydroxy-[1]benzofuro[3,2-c]chromen-6-one](/img/structure/B12646286.png)
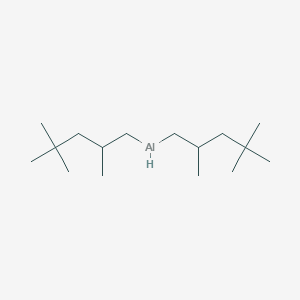
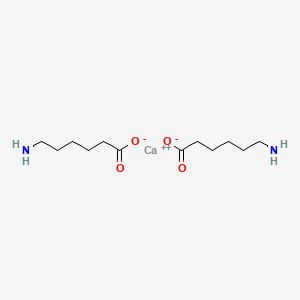
![2-[(3S)-3-methylpentoxy]carbonylbenzoic acid](/img/structure/B12646291.png)
